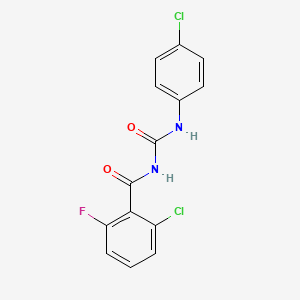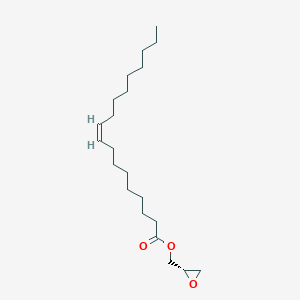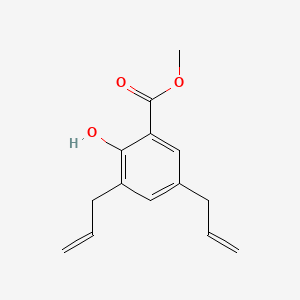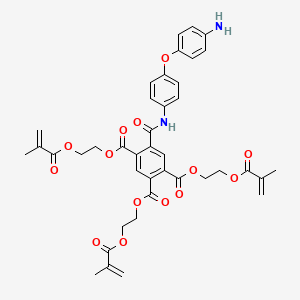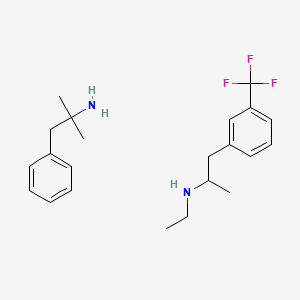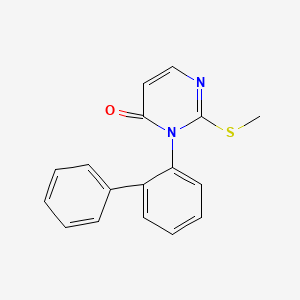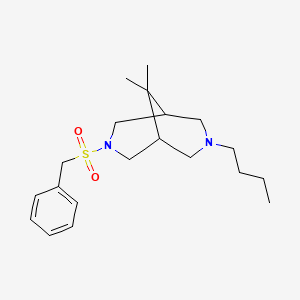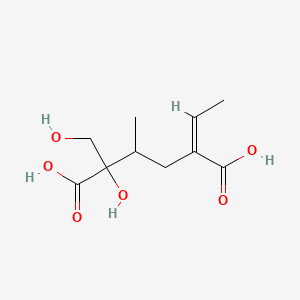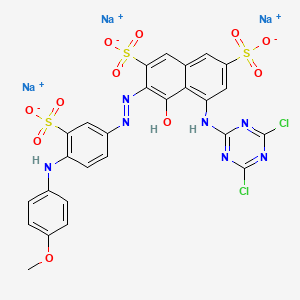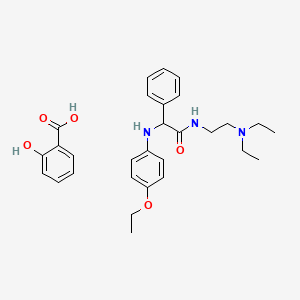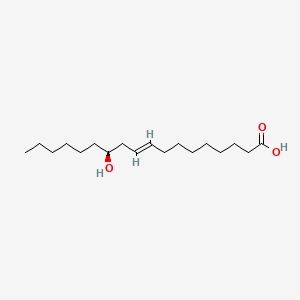
Einecs 287-139-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of alkanes, C10-13, chloro involves the chlorination of n-alkanes. This process typically occurs in the presence of ultraviolet light or heat to initiate the reaction. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the ratio of chlorine to alkane . Industrial production methods often involve continuous chlorination processes to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Alkanes, C10-13, chloro undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert chlorinated paraffins to hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alkanes, C10-13, chloro have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and potential toxicity.
Medicine: Investigated for their potential use in drug delivery systems due to their chemical stability.
Industry: Widely used as plasticizers, flame retardants, and additives in lubricants and paints.
Mechanism of Action
The mechanism of action of alkanes, C10-13, chloro involves their interaction with biological membranes and proteins. These compounds can disrupt cell membranes, leading to changes in cell permeability and function. They may also interact with enzymes and other proteins, affecting their activity and stability .
Comparison with Similar Compounds
Alkanes, C10-13, chloro can be compared with other chlorinated paraffins, such as:
Alkanes, C14-17, chloro: These have longer carbon chains and different physical properties.
Alkanes, C18-20, chloro: These have even longer carbon chains and are used in different industrial applications.
The uniqueness of alkanes, C10-13, chloro lies in their specific chain length and degree of chlorination, which give them distinct properties and applications compared to other chlorinated paraffins .
Properties
CAS No. |
85409-69-4 |
|---|---|
Molecular Formula |
C43H89N3O10 |
Molecular Weight |
808.2 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(E)-4-[3-dodecoxypropyl(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid;2-[dodecyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H39NO5.C16H35NO2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-18-27-19-12-15-22(16-17-23)20(24)13-14-21(25)26;1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;8-4-1-7(2-5-9)3-6-10/h13-14,23H,2-12,15-19H2,1H3,(H,25,26);18-19H,2-16H2,1H3;8-10H,1-6H2/b14-13+;; |
InChI Key |
QOARLSKUPGTUEH-QDBORUFSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)/C=C/C(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)C=CC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




